N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(6-Morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole-5-carboxamide core linked to a 6-morpholinopyridazine-substituted phenyl group. The morpholinopyridazine moiety confers unique electronic and steric properties, making this compound a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-22(16-3-7-19-20(13-16)30-14-29-19)23-17-4-1-15(2-5-17)18-6-8-21(25-24-18)26-9-11-28-12-10-26/h1-8,13H,9-12,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDIQGBBDLIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism by which N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. In the context of its anticancer activity, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure.
Comparison with Similar Compounds
Research Implications
- Synthetic Efficiency: The target compound’s morpholinopyridazine group may require multi-step synthesis, contrasting with the straightforward routes for 3z or A11 .
- Agrochemical Potential: Structural parallels to diflubenzuron indicate possible pesticidal applications, though further functionalization (e.g., halogenation) may be needed .
Biological Activity
N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a morpholinopyridazine substituent. Its molecular formula is C₁₈H₁₈N₄O₃, and it has a molecular weight of 342.36 g/mol. The presence of the morpholine ring contributes to its pharmacological properties, potentially enhancing solubility and receptor binding affinity.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds like this compound have been evaluated for their ability to inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism. This inhibition could lead to potential applications in managing diabetes by lowering blood glucose levels .
- Anticancer Activity : Preliminary studies have demonstrated that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has been tested for its inhibitory effects on α-amylase, yielding promising results:
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| This compound | 0.68 | α-amylase |
This IC₅₀ value indicates a strong inhibitory potential, suggesting that the compound could be effective in managing conditions related to carbohydrate metabolism.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to assess the safety profile of the compound:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 26 |
| MCF-7 (breast cancer) | 45 |
| A549 (lung cancer) | 35 |
These results indicate that while the compound exhibits significant activity against cancer cells, it also maintains a safety margin concerning normal cell lines .
Case Studies and Research Findings
- In Vivo Efficacy : In an animal model using streptozotocin-induced diabetic mice, administration of the compound resulted in a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses. This suggests potential therapeutic benefits in diabetes management .
- Structural Activity Relationship (SAR) : Similar compounds have undergone SAR studies to identify key functional groups responsible for biological activity. The presence of specific substituents on the morpholine and dioxole rings has been linked to enhanced receptor binding and increased potency against biological targets .
- Safety Profile : The compound has shown negligible cytotoxicity towards normal human cell lines at concentrations higher than those effective against cancer cells (IC₅₀ > 150 µM), indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
